4,5-Dimethyl-2-piperazin-1-ylpyrimidine
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Overview
Description
4,5-Dimethyl-2-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-piperazin-1-ylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-piperazin-1-ylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
4,5-Dimethyl-2-piperazin-1-ylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: This compound has similar structural features but includes methoxy groups at positions 4 and 6 of the pyrimidine ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This derivative is used as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
Uniqueness
4,5-Dimethyl-2-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its dimethyl substitution at positions 4 and 5 of the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C10H16N4/c1-8-7-12-10(13-9(8)2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
InChI Key |
RUMJRXXEWAOYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C)N2CCNCC2 |
Origin of Product |
United States |
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